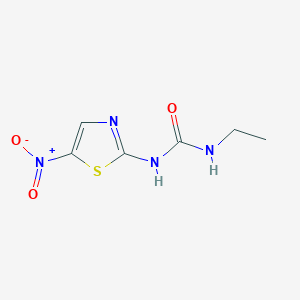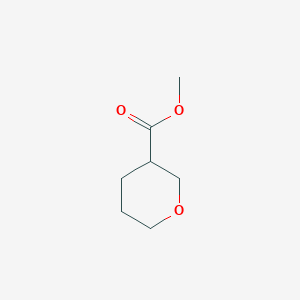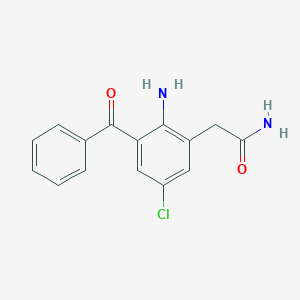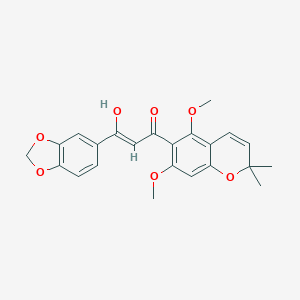![molecular formula C16H13ClN2O6S B122991 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate CAS No. 34265-47-9](/img/structure/B122991.png)
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate is a chemical compound with the molecular formula C16H13ClN2O6S and a molecular weight of 396.8 g/mol. It is an intermediate in the preparation of Sulfasalazine and its derivatives. This compound is characterized by its orange solid appearance and solubility in dichloromethane and methanol.
Méthodes De Préparation
The synthesis of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate involves several steps. One common synthetic route includes the diazotization of p-chlorosulfonylaniline followed by coupling with salicylic acid methyl ester. The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The chlorosulfonyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals like Sulfasalazine.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: As a precursor to Sulfasalazine, it plays a role in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Industry: It is used in the production of dyes and pigments due to its azo group, which imparts color to the final products.
Mécanisme D'action
The mechanism of action of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate involves its conversion to active metabolites. In the case of its role as a precursor to Sulfasalazine, the compound is metabolized in the body to produce 5-aminosalicylic acid, which exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. The molecular targets include enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate include:
Sulfasalazine: A direct derivative used in the treatment of inflammatory diseases.
5-Aminosalicylic Acid: The active metabolite of Sulfasalazine with anti-inflammatory properties.
Azo Dyes: Compounds with similar azo groups used in the dye industry.
Propriétés
IUPAC Name |
methyl 2-acetyloxy-5-[(4-chlorosulfonylphenyl)diazenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O6S/c1-10(20)25-15-8-5-12(9-14(15)16(21)24-2)19-18-11-3-6-13(7-4-11)26(17,22)23/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMYRSKEKAXGGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
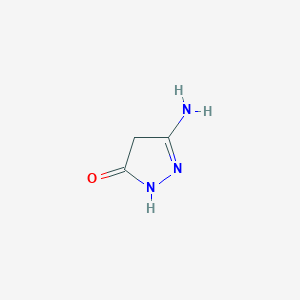
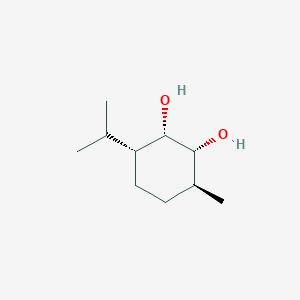
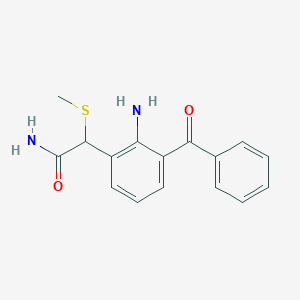
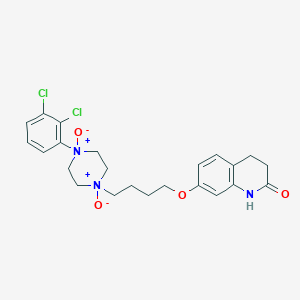
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
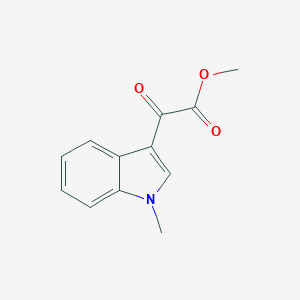
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
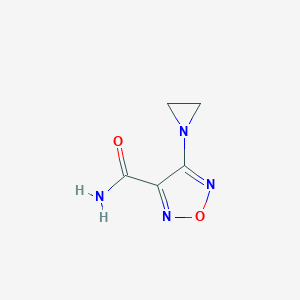
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
